Cas no 35873-47-3 (1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-)

1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl- structure
35873-47-3 structure
Product Name:1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-
CAS-nummer:35873-47-3
MF:C10H12N4O2
MW:220.22788143158
CID:308472
PubChem ID:97135
Update Time:2025-04-19

1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Purine-2,6-dione,8-cyclopropyl-3,9-dihydro-1,3-dimethyl-
    • 8-cyclopropyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • 8-cyclopropyl-1,3-dimethyl-3,9-dihydro-1h-purine-2,6-dione
    • 8-Cyclopropyltheophyllin
    • 8-Cyclopropyltheophylline
    • AC1L3XWF
    • BRN 1126306
    • Theophylline, 8-cyclopropyl-
    • Xanthine, 8-cyclopropyl-1,3-dimethyl-
    • NSC 101797
    • UNII-ITM1WQZ0VE
    • 1H-PURINE-2,6-DIONE, 8-CYCLOPROPYL-3,9-DIHYDRO-1,3-DIMETHYL-
    • NCIOpen2_006837
    • NSC-101797
    • 1H-Purine-2,6-dione, 8-cyclopropyl-3,7-dihydro-1,3-dimethyl-
    • SCHEMBL516001
    • SMR001570388
    • NSC101797
    • Oprea1_786902
    • ITM1WQZ0VE
    • 8-CYCLOPROPYL-3,9-DIHYDRO-1,3-DIMETHYL-1H-PURINE-2,6-DIONE
    • MLS002703671
    • 35873-47-3
    • 8-CYCLOPROPYL-1,3-DIMETHYLXANTHINE
    • 1H-Purine-2, 8-cyclopropyl-3,7-dihydro-1,3-dimethyl-
    • 8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione
    • 8-Cyclopropyl theophylline
    • DTXSID50189430
    • CHEMBL105134
    • Inchi: 1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12)
    • InChI-sleutel: SZMWFUBOZRDQPO-UHFFFAOYSA-N
    • LACHT: O=C1C2=C(N(C)C(N1C)=O)N=C(C1CC1)N2

Berekende eigenschappen

  • Exacte massa: 220.09616
  • Monoisotopische massa: 220.096
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 355
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.6
  • Topologisch pooloppervlak: 69.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.459
  • Kookpunt: 506.8°C at 760 mmHg
  • Vlampunt: 260.3°C
  • Brekindex: 1.652
  • PSA: 69.3
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